Cas no 924869-09-0 (Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate)

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate is a benzothiophene-based ester derivative with potential applications in pharmaceutical and material science research. Its structure features a methoxyphenyl substituent at the 5-position and a carboxylate ester at the 2-position, offering versatility for further functionalization. The compound is valued for its synthetic utility as an intermediate in the development of bioactive molecules, particularly in the study of heterocyclic compounds with therapeutic relevance. Its well-defined aromatic system and electron-rich moieties make it suitable for investigations in organic synthesis and optoelectronic materials. High purity and stability under standard conditions ensure reliable performance in experimental applications.
Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate structure
924869-09-0 structure
Product name:Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate
CAS No:924869-09-0
MF:C17H14O3S
MW:298.356263637543
MDL:MFCD08689681
CID:1074149
PubChem ID:18526121

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate
    • EA-0729
    • MFCD08689681
    • ZLB86909
    • 924869-09-0
    • J-522405
    • CS-0361878
    • A920374
    • Methyl5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate
    • DTXSID10594748
    • AKOS005072486
    • Methyl 5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate
    • MDL: MFCD08689681
    • Inchi: InChI=1S/C17H14O3S/c1-19-14-6-3-11(4-7-14)12-5-8-15-13(9-12)10-16(21-15)17(18)20-2/h3-10H,1-2H3
    • InChI Key: KGSXDHGGAXYIHZ-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC2=CC(C3=CC=C(OC)C=C3)=CC=C2S1)OC

Computed Properties

  • Exact Mass: 298.06636548g/mol
  • Monoisotopic Mass: 298.06636548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • Melting Point: 185-187°C

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM309822-1g
Methyl 5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate
924869-09-0 95%
1g
$*** 2023-03-31
Chemenu
CM309822-5g
Methyl 5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate
924869-09-0 95%
5g
$797 2021-06-17
SHENG KE LU SI SHENG WU JI SHU
sc-328761A-1 g
Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate,
924869-09-0
1g
¥3,008.00 2023-07-11
Ambeed
A374949-1g
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1g
$232.0 2024-04-16
A2B Chem LLC
AH95608-5mg
Methyl 5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate
924869-09-0 >95%
5mg
$214.00 2024-07-18
Apollo Scientific
OR14150-1g
Methyl 5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate
924869-09-0
1g
£180.00 2024-05-22
SHENG KE LU SI SHENG WU JI SHU
sc-328761A-1g
Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate,
924869-09-0
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¥3008.00 2023-09-05
A2B Chem LLC
AH95608-10mg
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Methyl 5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate
924869-09-0 >95%
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Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate Related Literature

Additional information on Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate: A Comprehensive Overview

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, also known by its CAS number CAS No 924869-09-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring structure. The presence of a methoxy group at the para position of the phenyl ring adds to its unique electronic properties and reactivity.

The synthesis of Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate involves a series of well-established organic reactions, including Friedel-Crafts alkylation, Suzuki coupling, and esterification. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of its production. The compound's structure is characterized by a benzothiophene core with a methyl ester group at position 2 and a methoxy-substituted phenyl group at position 5, which imparts unique optical and electronic properties.

One of the most promising applications of Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate lies in its potential use as a building block for advanced materials. Researchers have explored its role in constructing organic semiconductors, where its electron-withdrawing groups enhance charge transport properties. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly improve their thermal stability and mechanical strength, making them suitable for high-performance applications in electronics and optoelectronics.

In addition to its material science applications, Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate has shown potential in pharmaceutical research. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in drug delivery systems. For instance, studies have highlighted its capacity to chelate transition metals like copper and zinc, which are essential for various biological processes. This property could be exploited to develop targeted drug delivery systems with enhanced bioavailability and reduced side effects.

The spectroscopic properties of Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate have also been extensively studied using techniques such as UV-vis spectroscopy and fluorescence microscopy. These studies reveal that the compound exhibits strong absorption in the visible region, making it a candidate for applications in light-harvesting devices and sensors. Furthermore, its fluorescence quantum yield has been optimized through structural modifications, paving the way for its use in bioimaging and diagnostic tools.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure of Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate. Density functional theory (DFT) calculations have revealed that the methoxy group at position 4 plays a critical role in modulating the compound's frontier molecular orbitals, thereby influencing its reactivity and stability. These findings have guided the design of novel derivatives with tailored properties for specific applications.

In conclusion, Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate (CAS No: CAS No 924869-09-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for researchers seeking innovative solutions in materials science, pharmaceuticals, and beyond.

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(CAS:924869-09-0)Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate
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Purity:99%
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